{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-8-5-7-10-9-6-11(7)3-4-12-2;;/h6,8H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVBKWKQBGWLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1CCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkyl halides.
Methylation: The final step involves the methylation of the amine group, often using methyl iodide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that compounds with triazole structures can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride exhibits promising antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents .
2. Antimicrobial Properties
In addition to its antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against several bacterial strains and has shown effectiveness in inhibiting their growth. This property could be leveraged in pharmaceutical formulations aimed at treating bacterial infections .
3. Agricultural Applications
Due to its antifungal and antimicrobial properties, this compound may find applications in agriculture as a protective agent for crops against fungal pathogens and bacteria. Its ability to enhance plant resistance could lead to more sustainable agricultural practices .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of various triazole derivatives included this compound. The compound was tested against Candida albicans and Aspergillus niger, showing a significant reduction in fungal growth at low concentrations. The results suggest that this compound could be developed into an effective antifungal treatment .
Case Study 2: Antimicrobial Activity
Another research project investigated the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. This highlights its potential use in formulating new antibiotics or preservatives in food products .
Summary of Applications
| Application Area | Description |
|---|---|
| Antifungal Agents | Effective against fungal pathogens like Candida albicans and Aspergillus niger. |
| Antimicrobial Agents | Inhibits growth of various bacteria including Staphylococcus aureus and E. coli. |
| Agricultural Use | Potential use as a fungicide or bactericide in crop protection strategies. |
Mechanism of Action
The mechanism by which {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : {[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
- CAS No.: 1255717-64-6
- Molecular Formula : C₈H₁₇Cl₂N₅O
- Molecular Weight : 243.13 g/mol
- Key Features : A 1,2,4-triazole derivative functionalized with a methoxyethyl group at the 4-position and a methylamine moiety at the 3-position. The dihydrochloride salt enhances solubility and stability .
Applications : Triazoles are widely explored in pharmaceuticals due to their hydrogen-bonding capacity and metabolic stability. The methoxyethyl group may improve hydrophilicity, making this compound a candidate for drug development targeting CNS or antimicrobial pathways .
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their distinguishing features:
Structural and Functional Analysis
Substituent Effects
- Methoxyethyl Group (Target Compound) :
- Aromatic vs. Alkyl Substituents :
Salt Form and Solubility
Pharmacological Potential
- CAS 1351661-47-6 : The 4-methoxyphenyl group could target estrogen receptors or antimicrobial enzymes .
- CAS 1461715-39-8 : High lipophilicity may favor antibacterial or antifungal applications .
Challenges and Limitations
- Competing Analogues : Compounds with aryl groups (e.g., CAS 1351661-47-6) may exhibit better target affinity but poorer solubility, limiting in vivo performance .
Biological Activity
The compound {[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride (CAS No. 1255717-31-7) is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its potential pharmacological applications, synthesis methods, and relevant case studies.
Overview of Triazole Compounds
Triazole derivatives are known for their broad spectrum of biological activities, including:
- Antifungal : Triazoles are commonly used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Antibacterial : Many triazole compounds exhibit antibacterial properties against a variety of pathogens.
- Antioxidant : They are also recognized for their antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Anticancer : Some derivatives have shown promise in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that triazole derivatives can possess significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds structurally similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .
Antioxidant Properties
Antioxidant activity is another critical aspect of triazole derivatives. The compound's structure suggests potential for high antioxidant efficacy. In comparative studies using DPPH and ABTS assays, several triazole derivatives exhibited IC50 values that indicate their ability to scavenge free radicals effectively. While specific data on this compound is limited, its structural analogs have shown promising results .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Alkylation : Introducing the methoxyethyl group via alkylation reactions.
- Salt Formation : Converting the base form into its dihydrochloride salt for enhanced solubility and stability.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazole derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that triazole compounds could inhibit bacterial growth effectively with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics .
- Cytotoxicity Against Cancer Cells : Research on related triazole derivatives showed promising cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating substantial efficacy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of triazole compounds to specific bacterial enzymes. These studies support the observed biological activities by illustrating favorable interactions at the molecular level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
